molecular formula C11H14 B14455535 2,4-Methano-2,4-didehydroadamantane CAS No. 73586-31-9

2,4-Methano-2,4-didehydroadamantane

Cat. No.: B14455535
CAS No.: 73586-31-9
M. Wt: 146.23 g/mol
InChI Key: BYDHYGGDDSJOII-UHFFFAOYSA-N
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Description

2,4-Methano-2,4-didehydroadamantane is a fascinating organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol It belongs to the class of propellanes, which are known for their unique and strained bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Methano-2,4-didehydroadamantane typically involves the use of specialized organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Methano-2,4-didehydroadamantane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2,4-Methano-2,4-didehydroadamantane has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 2,4-Methano-2,4-didehydroadamantane exerts its effects is primarily through its strained bicyclic structure. This strain leads to high reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: Another member of the propellane family, known for its use in antiviral drugs.

    Pentacycloundecane: A compound with a similar strained ring structure, used in photochemical studies.

Uniqueness

2,4-Methano-2,4-didehydroadamantane stands out due to its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

CAS No.

73586-31-9

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

pentacyclo[5.3.1.02,4.02,5.04,9]undecane

InChI

InChI=1S/C11H14/c1-6-2-8-4-7(1)10-5-11(8,10)9(10)3-6/h6-9H,1-5H2

InChI Key

BYDHYGGDDSJOII-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C45C3(C4)C5C2

Origin of Product

United States

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